Cas no 506-77-4 (Cyanogen chloride)
CNCl is a colorless liquid. Its vapor is very irritating. It is highly toxic. It is soluble in water, ethanol, diethyl ether, etc. it is active. It reacts with sodium hydroxide to produce sodium cyanate, with sodium sulfide to produce sodium thiocyanate, with ammonia or amines to produce aminocyanate, and with alcohols to produce cyanuric acid esters. It is used in organic synthesis.
Cyanogen chloride structure
Cyanogen chloride
Cyanogen chloride Properties
Names and Identifiers
-
- Cyanogen chloride
- Chlorocyanogen
- Chlorine cyanide
- 4-Indanol,7-chloro
- 7-Chlor-indan-4-ol
- 7-Chlor-indanol-(4)
- 7-Chloro-4-indanol
- 7-chloro-indan-4-ol
- carbonitridic chloride
- CHLORINDANOL
- Clorindanol
- Clorindanolum [INN-Latin]
- cyanic chloride
- cyanogen (pseudo)chloride
- Lanesta
- Cyanogen chloride ((CN)Cl)
- Chlorocyanide
- Chlorocyanide (ClCN)
- EINECS 208-052-8
- Chlorocyan
- BRN 0969190
- 506-77-4
- Cyanochloride
- Chlorcyan
- UNII-697I61NSA0
- Cyanochloride (CNCll)
- RCRA waste number P033
- Q415075
- CNCl
- Chlorine cyanide, inhibited
- 4-03-00-00090 (Beilstein Handbook Reference)
- Cyanogen chloride (ClCN)
- CYANOGEN CHLORIDE [MI]
- EPA Pesticide Chemical Code 025801
- 697I61NSA0
- UN 1589 (Salt/Mix)
- DTXSID4021551
- Cyanogen chloride, inhibited [UN1589] [Poison gas]
- ClCN
- Caswell No. 267
- cyanchloride
- Chlorure de cyanogene
- RCRA waste no. P033
- Chlorure de cyanogene [French]
- carbononitridic chloride
- (C N) Cl
- CK
- Cyanogen chloride, inhibited
- Cyanic chloride #
- HSDB 917
- Chlorine cyanide (ClCN)
- UN1589
- CYANOGEN CHLORIDE [HSDB]
- NS00006359
- +Expand
-
- QPJDMGCKMHUXFD-UHFFFAOYSA-N
- InChI=1S/CClN/c2-1-3
- N#CCl
Computed Properties
- 60.97190
- 0
- 1
- 0
- 60.9719267g/mol
- 3
- 31.3
- 0
- 0
- 0
- 0
- 0
- 1
- 1
- nothing
- 0
- 23.8Ų
Experimental Properties
- 0.70628
- 23.79000
- 14 ºC
- -6°
- Colorless liquid or gas, tear inducing [1]
- Soluble in most organic solvents such as water \ ethanol \ ether [9]
- 1.186
Cyanogen chloride Related Literature
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1. Vilsmeier adducts of dimethylformamideM. D. Scott,H. Spedding J. Chem. Soc. C 1968 1603
-
Jonell N. Smith,Adam Keil,Jane Likens,Robert J. Noll,R. Graham Cooks Analyst 2010 135 994
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A. A. Woolf J. Chem. Soc. 1954 252
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P. L. Bailey,E. Bishop Analyst 1972 97 691
-
5. 1080. S-triazolopyrimidines. Part I. Synthesis as potential therapeutic agentsG. W. Miller,F. L. Rose J. Chem. Soc. 1963 5642
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6. Reaction of sulphite ions with cyanogen chloridePeter L. Bailey,Edmund Bishop J. Chem. Soc. Dalton Trans. 1973 917
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Richard A. Franklin,Kenneth Heatherington,Brian J. Morrison,Pamela Sherron,Terence J. Ward Analyst 1978 103 660
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Morton S. Lefar,Alvin Maslansky,William D. Young,Donald P. Kronish Analyst 1971 96 155
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Jesse Taylor,Wilda Vargas,Ana Torvisco,Karin Ruhlandt-Senge,James T. Spencer Dalton Trans. 2011 40 10585
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10. Hydrolysis of cyanogen chloridePeter L. Bailey,Edmund Bishop J. Chem. Soc. Dalton Trans. 1973 912